2-Tetrazene, 1,1,4,4-tetraethyl-

Description

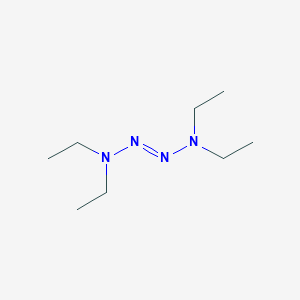

Structure

2D Structure

3D Structure

Properties

CAS No. |

13304-29-5 |

|---|---|

Molecular Formula |

C8H20N4 |

Molecular Weight |

172.27 g/mol |

IUPAC Name |

N-[(E)-diethylaminodiazenyl]-N-ethylethanamine |

InChI |

InChI=1S/C8H20N4/c1-5-11(6-2)9-10-12(7-3)8-4/h5-8H2,1-4H3/b10-9+ |

InChI Key |

DTPTYCXQWZYACS-MDZDMXLPSA-N |

SMILES |

CCN(CC)N=NN(CC)CC |

Isomeric SMILES |

CCN(CC)/N=N/N(CC)CC |

Canonical SMILES |

CCN(CC)N=NN(CC)CC |

Origin of Product |

United States |

Synthetic Methodologies for 2 Tetrazene, 1,1,4,4 Tetraethyl

Conventional Chemical Synthesis Routes

Conventional synthesis of 2-tetrazene, 1,1,4,4-tetraethyl- predominantly relies on the oxidative coupling of hydrazine (B178648) derivatives. This method is a cornerstone for forming the central N=N bond and is a widely studied approach for creating tetra-substituted 2-tetrazenes.

Oxidative Coupling Strategies from Hydrazine Derivatives

The most common and direct route to 2-tetrazene, 1,1,4,4-tetraethyl- involves the oxidative dimerization of 1,1-diethylhydrazine (B1346890). researchgate.net This process hinges on the careful selection of precursors and oxidizing agents to facilitate the formation of the N=N double bond.

The key precursor for the synthesis of 2-tetrazene, 1,1,4,4-tetraethyl- is 1,1-diethylhydrazine. This unsymmetrical hydrazine derivative provides the necessary N,N-diethylamino fragments that constitute the final structure of the target molecule. The synthesis of the analogous compound, 1,1,4,4-tetramethyl-2-tetrazene (TMTZ), from 1,1-dimethylhydrazine (B165182) (UDMH) is well-documented and serves as a model for the tetraethyl derivative. nih.govresearchgate.net

A variety of stoichiometric oxidant systems have been employed to effect the oxidative coupling of 1,1-disubstituted hydrazines. While specific data for the tetraethyl derivative is less common in publicly available literature, the principles can be inferred from the synthesis of its methyl analog, TMTZ. For TMTZ, oxidants such as chloramine (B81541) (NH₂Cl) have been used with high efficiency. researchgate.net The reaction of UDMH with NH₂Cl at a 3:1 molar ratio has been reported to produce TMTZ in over 90% yield with high purity. researchgate.net Other potential oxidizing agents that could be applied to the synthesis of the tetraethyl derivative include hydrogen peroxide, nitric acid, and nitrogen tetroxide, which have been used in the context of hypergolic propellant research with related hydrazines.

The choice of oxidant is critical and can influence the reaction conditions and the profile of byproducts. For instance, the autoxidation of 1,1-dimethylhydrazine is known to be catalyzed by metals and can be initiated by ultraviolet light, proceeding through a free-radical chain mechanism. dtic.mil

The formation of the N=N bond in 2-tetrazenes through oxidative coupling is a topic of significant mechanistic interest. For the synthesis of TMTZ from UDMH and chloramine, density functional theory (DFT) calculations have revealed that the reaction proceeds through the formation of an intermediate diazene (B1210634) which then undergoes a self-reaction to form TMTZ without a significant energy barrier. researchgate.net This suggests a highly favorable and efficient pathway to the tetrazene product.

More broadly, the mechanism of oxidative coupling reactions can be complex, often involving single electron transfer (SET) processes. unirioja.es In the context of metal-catalyzed oxidative coupling, the reaction can proceed through steps such as N-H activation, C-H activation (if applicable to the ligand), migratory insertion, and reductive elimination. unirioja.es While not directly employing a metal catalyst in the UDMH/NH₂Cl system, the fundamental principles of electron removal to facilitate bond formation are analogous. The formation of N-N bonds can also be achieved through the coupling of nitrogen-centered radicals, which can be generated through the oxidation of the hydrazine precursor.

Derivatization of Pre-existing Tetrazene Scaffolds

The synthesis of 2-tetrazene, 1,1,4,4-tetraethyl- through the derivatization of a pre-existing tetrazene core is a less common approach. This method would involve starting with a simpler tetrazene and introducing the ethyl groups. However, the high reactivity of the tetrazene core and the challenges in selectively functionalizing the nitrogen atoms make this a less synthetically viable route compared to the direct oxidative coupling of the corresponding hydrazine. Research in this area has been more focused on the synthesis of functionalized 1,2,4,5-tetrazines for applications in bioorthogonal chemistry, which involves different synthetic strategies. harvard.edu

Electrochemical Synthesis Approaches

Electrochemical methods offer a green and efficient alternative to conventional chemical oxidation for the synthesis of tetra-substituted 2-tetrazenes. These methods avoid the use of potentially hazardous and toxic oxidizing agents.

The electrochemical synthesis of TMTZ has been successfully demonstrated through the oxidative coupling of UDMH. rsc.orgrsc.org This process is carried out under mild conditions in an aqueous solution, often with an electrolyte such as potassium chloride. rsc.org By applying a direct current voltage using electrodes like platinum and graphite, TMTZ can be produced with high purity (up to 98.5%) and good yields (over 45%). rsc.orgrsc.org This electrochemical approach is considered a simple, clean, and suitable method for industrial production. rsc.org

Given the structural similarity, it is highly probable that 2-tetrazene, 1,1,4,4-tetraethyl- can be synthesized via a similar electrochemical oxidative coupling of 1,1-diethylhydrazine. This would involve the anodic oxidation of 1,1-diethylhydrazine to generate reactive intermediates that then couple to form the desired tetrazene product.

Below is a table summarizing the key synthetic parameters for the analogous 1,1,4,4-tetramethyl-2-tetrazene (TMTZ), which can be considered indicative for the synthesis of the tetraethyl derivative.

| Synthetic Method | Precursor | Oxidant/Conditions | Yield | Purity | Reference |

| Conventional Chemical Synthesis | 1,1-Dimethylhydrazine (UDMH) | NH₂Cl (3:1 UDMH/NH₂Cl ratio) | >90% | 98.8% | researchgate.net |

| Electrochemical Synthesis | 1,1-Dimethylhydrazine (UDMH) | 1.90 V DC, Pt/Graphite electrodes, KCl electrolyte | >45% | 98.5% | rsc.orgrsc.org |

Anodic Oxidation Protocols for N-N Coupling

Electrochemical synthesis offers a green and efficient alternative for the formation of N-N bonds. Anodic oxidation of 1,1-disubstituted hydrazines, such as 1,1-diethylhydrazine, provides a direct route to the corresponding 2-tetrazene. This method utilizes an electric current to drive the oxidation process, often with high selectivity and yield, avoiding the need for harsh chemical oxidants.

The electrochemical oxidation of 1,1-dialkylhydrazines to their corresponding tetraalkyl-2-tetrazenes has been demonstrated as a viable synthetic protocol. For instance, the electrochemical synthesis of the closely related compound, 1,1,4,4-tetramethyl-2-tetrazene (TMTZ), from unsymmetrical dimethylhydrazine (UDMH) has been reported with high purity (up to 98.5%) and a yield of over 45%. mdpi.com This process is typically carried out in an undivided cell with various electrode materials.

The mechanism of anodic oxidation of hydrazine and its derivatives has been studied on different electrode surfaces, such as glassy carbon. capes.gov.br The oxidation of hydrazine molecules occurs in their unprotonated form. nih.gov The process involves the initial formation of a radical cation, which then dimerizes to form the tetrazene. The reaction is self-inhibiting as the release of protons during the reaction protonates unreacted hydrazine, rendering it electro-inactive. nih.gov

Table 1: Electrochemical Synthesis Parameters for Tetraalkyl-2-tetrazenes

| Parameter | Value/Condition | Reference |

| Starting Material | Unsymmetrical Dimethylhydrazine (UDMH) | mdpi.com |

| Product | 1,1,4,4-Tetramethyl-2-tetrazene (TMTZ) | mdpi.com |

| Purity | Up to 98.5% | mdpi.com |

| Yield | > 45% | mdpi.com |

| Electrode Materials | Glassy Carbon | capes.gov.br |

Catalytic Aspects of Electrochemical Syntheses

The efficiency and selectivity of electrochemical N-N coupling can be further enhanced through the use of catalysts or mediators. While direct electrolysis can be effective, catalytic approaches can lower the required overpotential, improve reaction rates, and influence product distribution.

One approach involves the use of redox mediators, which are electrochemically regenerated and shuttle electrons between the electrode and the substrate. researchgate.net This can be particularly useful in overcoming kinetic barriers and avoiding electrode fouling. For the oxidation of hydrazines, various metal complexes have been explored as catalysts in chemical oxidation processes, and similar principles can be applied to electrochemical systems. For example, copper(II) complexes with bipyridine ligands have been shown to catalytically oxidize hydrazines to 2-tetrazenes using air as the terminal oxidant. researchgate.net This suggests the potential for developing electrochemical systems where the active Cu(II) species is regenerated at the anode.

The development of dual-functional catalysis, where a material can act as both a catalyst in the dark and a photocatalyst under irradiation, has also been explored for hydrazine oxidation. nih.gov Silver nanoparticles deposited on a cobalt phthalocyanine (B1677752) surface have demonstrated catalytic activity for hydrazine oxidation to dinitrogen. nih.gov Such systems highlight the potential for designing sophisticated electrocatalytic setups for tetrazene synthesis.

Environmental Considerations in Electrochemical Methods

Electrochemical synthesis is often touted as a "green" technology due to its use of electrons as a traceless reagent, which minimizes the generation of waste from spent oxidants. rsc.org The synthesis of TMTZ via electrochemical oxidation is highlighted as an environmentally friendly process. mdpi.com This is in stark contrast to traditional methods that often employ stoichiometric amounts of heavy metals or halogenated oxidants, leading to significant environmental pollution.

The primary byproducts of the electrochemical oxidation of hydrazines are often benign, such as dinitrogen gas and water. The process can be conducted under mild conditions, further reducing energy consumption and potential hazards. mdpi.com However, a comprehensive environmental assessment must also consider the source of the electricity used, the lifecycle of the electrode materials, and the environmental impact of the starting materials and any solvents or electrolytes employed. rsc.org The development of electrochemical processes that utilize renewable energy sources and environmentally benign solvents and electrolytes is a key area of ongoing research to further enhance the green credentials of this technology.

Photocatalytic Synthesis Pathways

Photocatalysis represents another modern and sustainable approach to chemical synthesis, harnessing the energy of light to drive chemical reactions. This section explores the application of photocatalysis in the synthesis of 2-tetrazene, 1,1,4,4-tetraethyl-.

Design and Application of Organic Photocatalysts

The use of organic dyes as photocatalysts has gained significant attention due to their low cost, low toxicity, and tunable photophysical properties compared to their metal-based counterparts. Eosin (B541160) Y, a readily available and inexpensive organic dye, has been successfully employed as a photocatalyst for the oxidative coupling of 1,1-dimethylhydrazine to form TMTZ. nih.gov

The design of effective organic photocatalysts involves tailoring their absorption spectra to utilize visible light, which is abundant in the solar spectrum. The catalytic cycle of eosin Y in photo-oxidative transformations typically involves the generation of a photoexcited state (Eosin Y*) upon light absorption. This excited state can then participate in single-electron transfer (SET) processes with the substrate. nih.govresearchgate.net The use of solid-supported eosin Y is also being explored to facilitate catalyst recovery and reuse. mdpi.com

Light-Induced Reaction Mechanisms and Efficiency

The photocatalytic synthesis of TMTZ from UDMH using eosin Y proceeds via an oxidative coupling mechanism. The proposed mechanism involves the photoexcited eosin Y* abstracting an electron from the hydrazine, generating a hydrazine radical cation. researchgate.net Two of these radical cations then dimerize to form the tetrazene product. The efficiency of this process can be influenced by various factors, including the light source, solvent, and the presence of co-catalysts or sacrificial agents.

Exploration of Novel Synthetic Routes and Methodologies

Beyond electrochemical and photocatalytic methods, the field of synthetic organic chemistry is continuously evolving, offering new tools and strategies for the construction of complex molecules like 2-tetrazene, 1,1,4,4-tetraethyl-.

Recent advances in C-N bond formation, often involving metal-catalyzed cross-coupling reactions, provide a rich toolbox for synthetic chemists. nih.gov While traditionally applied to the synthesis of amines and amides, these methods could potentially be adapted for the formation of N-N bonds in tetrazenes. For example, nickel-catalyzed N-N cross-coupling has been reported for the synthesis of hydrazides.

Flow chemistry is another emerging technology that offers significant advantages over traditional batch synthesis, including improved safety, scalability, and reaction control. ucd.ie The synthesis of various nitrogen-containing heterocycles has been successfully demonstrated using flow reactors. This methodology could be particularly beneficial for the synthesis of tetrazenes, especially if hazardous or unstable intermediates are involved.

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a rapidly growing field that offers unparalleled selectivity and sustainability. nih.gov While the biocatalytic synthesis of tetrazenes has not been extensively reported, the discovery of enzymes capable of forming N-N bonds in natural products suggests that this could be a viable future direction for the synthesis of 2-tetrazene, 1,1,4,4-tetraethyl- and related compounds. researchgate.net

Finally, the development of new reagents and one-pot procedures continues to streamline the synthesis of tetrazines. For example, metal-catalyzed one-pot synthesis of tetrazines directly from aliphatic nitriles and hydrazine has been reported, offering a convenient route to both symmetric and asymmetric tetrazines. nih.gov

Reaction Mechanisms and Chemical Transformations

Pathways of Chemical Decomposition

The decomposition of tetraalkyl-2-tetrazenes can be initiated through several distinct pathways, each resulting in the cleavage of the N-N bonds and the formation of various nitrogen-centered species.

The thermal decomposition of tetraalkyl-2-tetrazenes is primarily governed by the homolytic cleavage of the weakest bond in the molecule, the central N(2)-N(3) single bond. While specific kinetic parameters for 2-tetrazene, 1,1,4,4-tetraethyl- are not extensively detailed in the literature, the general mechanism for this class of compounds involves the scission of this bond to produce two dialkylaminyl radicals ((R)₂N•).

Table 1: Expected Products from Thermal Decomposition of 2-Tetrazene, 1,1,4,4-tetraethyl-

| Intermediate Species | Potential Final Products | Formation Pathway |

|---|---|---|

| Diethylaminyl Radical ((C₂H₅)₂N•) | Diethylamine, N₂ | Primary cleavage product |

Note: The specific distribution of final products can be highly dependent on reaction conditions such as solvent and temperature.

The decomposition of tetraalkyl-2-tetrazenes is significantly accelerated in the presence of acid. Kinetic studies on a series of tetraalkyl-2-tetrazene homologs, including the tetraethyl derivative, have demonstrated that the decomposition in aqueous acid follows a first-order reaction mechanism. electronicsandbooks.com The process is initiated by the protonation of one of the terminal nitrogen atoms to form the conjugate acid of the tetrazene.

This protonation is followed by the rate-determining cleavage of the N-N bond. A key finding from studies on this class of compounds is that the Arrhenius constants (activation energy and pre-exponential factor) are nearly identical for the various tetraalkyl-2-tetrazenes investigated. electronicsandbooks.com This suggests a common decomposition mechanism across the homologous series. Furthermore, a linear free energy relationship exists between the pKb values of the tetraalkyl-2-tetrazenes and the rate constants for their acid-catalyzed decomposition. electronicsandbooks.com

For the related compound, tetramethyl-2-tetrazene (TMT), decomposition in strong acids like sulfuric acid or trifluoroacetic acid leads to the formation of aminium radicals and, ultimately, products like dimethylamine and formylidene methylamine. researchgate.net

Table 2: Factors Influencing Acid-Catalyzed Decomposition Rate of Tetraalkyl-2-tetrazenes

| Factor | Effect on Rate | Reference |

|---|---|---|

| Acidity (pH) | Rate increases with increasing acidity (lower pH). | electronicsandbooks.com |

| Temperature | Rate increases with temperature, following Arrhenius behavior. | electronicsandbooks.com |

| Ionic Strength | The reaction rate is influenced by the ionic strength of the solution. | electronicsandbooks.com |

Exposure to ultraviolet radiation provides the necessary energy to induce the decomposition of tetraalkyl-2-tetrazenes. The photolytic decomposition pathway is believed to involve the excitation of the molecule to an electronically excited state, followed by the cleavage of the N-N bonds.

Studies on the closely related tetramethyl-2-tetrazene under acidic conditions have shown that photolysis generates a dimethylaminium radical. researchgate.net By analogy, the photolysis of 2-tetrazene, 1,1,4,4-tetraethyl- in an acidic medium is expected to proceed via the formation of a diethylaminium radical. This highly reactive species can then engage in subsequent reactions, such as addition to unsaturated bonds if a suitable substrate is present in the reaction mixture. researchgate.net

Oxidative Reactivity and Electron Transfer Processes

The nitrogen-rich core of 2-tetrazene, 1,1,4,4-tetraethyl- is susceptible to oxidation, leading to the formation of distinct and relatively stable radical species.

One of the characteristic reactions of tetraalkyl-2-tetrazenes is one-electron oxidation to form a stable radical cation. This process can be achieved through chemical or electrochemical means. For the tetramethyl homolog, dissolving in solvents like trifluoroacetic acid results in the spontaneous formation of the tetramethyl-2-tetrazene radical cation (TMT•⁺), which is stable enough to be observed by electron spin resonance (ESR) spectroscopy. researchgate.net

The radical cation of 2-tetrazene, 1,1,4,4-tetraethyl- is expected to form under similar conditions. In this species, the unpaired electron and positive charge are delocalized over the four-nitrogen backbone. This delocalization imparts a degree of stability to the radical cation. ESR spectroscopy is the primary technique for characterizing these species, providing information on the distribution of the unpaired electron through hyperfine coupling with the nitrogen nuclei.

Table 3: Formation and Characterization of Tetraalkyl-2-tetrazene Radical Cations

| Method of Formation | Characterization Technique | Key Observation |

|---|---|---|

| Dissolution in strong acid (e.g., CF₃COOH) | Electron Spin Resonance (ESR) Spectroscopy | Detection of a stable radical species with hyperfine coupling to nitrogen nuclei. researchgate.net |

| Electrochemical Oxidation | Cyclic Voltammetry | Observation of a reversible or quasi-reversible oxidation wave. |

The redox chemistry of 2-tetrazene, 1,1,4,4-tetraethyl- is centered on the nitrogen chain, which includes the N=N double bond. The primary redox event is the oxidation discussed previously, which involves the removal of a single electron to form the radical cation. This process is formally an oxidation of the tetrazene system.

Reactions with Specific Reagents and Substrates

The interaction of 2-tetrazene, 1,1,4,4-tetraethyl- with various chemical entities is of interest for understanding its stability and potential for functionalization. The following subsections detail its reactivity with specific classes of reagents.

Currently, there is a notable lack of published research specifically detailing the reaction of 2-tetrazene, 1,1,4,4-tetraethyl- with nitromethane derivatives. Scientific literature accessible through comprehensive searches does not provide examples of adduct formation or other chemical transformations between these two classes of compounds. While nitromethane is utilized as a solvent in the synthesis of some isomeric tetrazines, this does not pertain to a direct reaction with the 2-tetrazene core. Further research is required to characterize the reactivity profile of 2-tetrazene, 1,1,4,4-tetraethyl- with nitroalkanes.

The reaction involving chloramines and precursors to 2-tetrazenes is primarily documented in the context of synthesis rather than a reaction of the 2-tetrazene compound itself. Specifically, the formation of the analogous compound, 1,1,4,4-tetramethyl-2-tetrazene, proceeds through the reaction of 1,1-dimethylhydrazine (B165182) with chloramine (B81541). This reaction provides a pathway to the 2-tetrazene structure but does not describe the reactivity of a pre-formed 1,1,4,4-tetraalkyl-2-tetrazene with chloramines.

Detailed studies on the direct reaction of 2-tetrazene, 1,1,4,4-tetraethyl- with chloramines, or the resulting formation of salts, are not extensively covered in the available scientific literature. The expected reactivity would likely involve the lone pairs on the nitrogen atoms, but specific conditions and products of such a reaction remain to be elucidated.

Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for elucidating the molecular structure of 2-tetrazene, 1,1,4,4-tetraethyl- in solution. By analyzing the magnetic behavior of its constituent nuclei, particularly ¹H, ¹³C, and ¹⁵N, a detailed picture of the electronic environment and connectivity within the molecule can be constructed.

¹H NMR Spectral Analysis and Chemical Shift Correlation

The ¹H NMR spectrum of 2-tetrazene, 1,1,4,4-tetraethyl- is characterized by its simplicity, which is indicative of the molecule's symmetry. Due to the free rotation around the N-C and C-C bonds of the ethyl groups at room temperature, all twelve protons of the four methyl groups and all eight protons of the four methylene (B1212753) groups become chemically equivalent on the NMR timescale.

Research has shown that the ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) displays a sharp singlet at approximately 2.81 ppm. This single peak represents all the equivalent methyl protons, a testament to the symmetrical nature of the tetraethyl substitution on the tetrazene core. The methylene protons of the ethyl groups also contribute to the spectrum, though their specific chemical shift and multiplicity would require further detailed spectral analysis, including decoupling experiments, for precise assignment.

Table 1: ¹H NMR Spectral Data for 2-Tetrazene, 1,1,4,4-tetraethyl-

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Solvent |

| Methyl (CH₃) | 2.81 | Singlet | CDCl₃ |

¹³C NMR Investigations of Ethyl Group Environments

Complementing the proton NMR data, ¹³C NMR spectroscopy provides insight into the carbon framework of the molecule. Similar to the protons, the carbon atoms of the ethyl groups exhibit chemical equivalence.

The ¹³C NMR spectrum reveals a signal at approximately 39.9 ppm. This chemical shift is attributed to the carbon atoms of the ethyl groups. A more detailed analysis would be necessary to differentiate between the methyl and methylene carbons, which are expected to have distinct, albeit potentially close, chemical shifts. The symmetry of the molecule simplifies the spectrum, with only two signals anticipated for the two different types of carbon atoms in the ethyl substituents.

Table 2: ¹³C NMR Spectral Data for 2-Tetrazene, 1,1,4,4-tetraethyl-

| Carbon | Chemical Shift (δ, ppm) | Solvent |

| Ethyl Carbons | 39.9 | Not Specified |

¹⁵N NMR Spectroscopy for Nitrogen Atom Characterization

¹⁵N NMR spectroscopy is particularly informative for characterizing the core tetrazene chain, as it directly probes the nitrogen atoms. The spectrum of 2-tetrazene, 1,1,4,4-tetraethyl- is distinguished by the presence of two equally intense signals, indicating two different nitrogen environments within the N₄ chain.

The reported ¹⁵N NMR spectrum shows signals at approximately 401.3 ppm and 140.5 ppm. The significant difference in these chemical shifts highlights the distinct electronic nature of the nitrogen atoms. The N-N=N-N backbone consists of two terminal nitrogen atoms (N1 and N4) bonded to the ethyl groups and two central nitrogen atoms (N2 and N3) forming the double bond. The signal at 401.3 ppm can be tentatively assigned to the central, doubly-bonded nitrogen atoms (N2 and N3), which are in a more electron-rich environment. Conversely, the signal at 140.5 ppm is likely attributable to the terminal nitrogen atoms (N1 and N4), each bonded to two ethyl groups and a single nitrogen atom. Further theoretical calculations and advanced NMR experiments would be required for a definitive assignment.

Table 3: ¹⁵N NMR Spectral Data for 2-Tetrazene, 1,1,4,4-tetraethyl-

| Nitrogen Atoms | Chemical Shift (δ, ppm) |

| N1, N4 (Terminal) | 140.5 |

| N2, N3 (Central) | 401.3 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is a critical tool for the structural elucidation of compounds like 2-tetrazene, 1,1,4,4-tetraethyl-.

Electron Ionization (EI) Mass Spectrometry and Fragmentation Patterns

In Electron Ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion and subsequent fragmentation. The fragmentation pattern is a unique fingerprint of the molecule.

The mass spectrum of 2-tetrazene, 1,1,4,4-tetraethyl- (C₈H₂₀N₄) shows a distinct molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 172, corresponding to its molecular weight. The fragmentation pattern is dominated by cleavages of the nitrogen-nitrogen and carbon-nitrogen bonds. A prominent fragmentation pathway is the homolytic cleavage of the N-N single bond, leading to the formation of a diethylamino radical and a stable diethylaminodiazene cation at m/z 100. Another significant fragmentation involves the cleavage of the central N=N double bond, which is less common but can occur.

Alpha-cleavage, a common fragmentation pattern for amines, is also observed. youtube.commiamioh.edu This involves the cleavage of a C-C bond adjacent to the nitrogen atom, resulting in the loss of a methyl radical (CH₃•) to form an ion at m/z 157, or the loss of an ethyl radical (C₂H₅•) to produce an ion at m/z 143. The base peak in the spectrum is often the diethylamino cation [N(CH₂CH₃)₂]⁺ at m/z 72, formed by the cleavage of the N-N bond and subsequent charge retention on the diethylamino fragment.

Table 1: Key Fragmentation Peaks in the EI Mass Spectrum of 2-Tetrazene, 1,1,4,4-tetraethyl-

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 172 | 42.2 | [C₈H₂₀N₄]⁺ (Molecular Ion) |

| 157 | 0.2 | [M - CH₃]⁺ |

| 143 | Low | [M - C₂H₅]⁺ |

| 100 | 0.25 | [N(C₂H₅)₂N₂]⁺ |

| 72 | 7.1 | [N(C₂H₅)₂]⁺ |

| 44 | 99.99 | [C₂H₅NH]⁺ |

| 29 | 53.7 | [C₂H₅]⁺ |

Data is based on the mass spectrum from MassBank, record: MSBNK-Fac_Eng_Univ_Tokyo-JP000413.

Collision-Activated Dissociation (CAD) for Ion Structural Elucidation

Collision-Activated Dissociation (CAD), also known as Collision-Induced Dissociation (CID), is a tandem mass spectrometry technique used to induce further fragmentation of a selected precursor ion. taylorandfrancis.com This method provides more detailed structural information by breaking down the initial fragment ions into smaller, more specific product ions.

Further fragmentation of the m/z 100 ion ([N(C₂H₅)₂N₂]⁺) under CAD conditions would likely involve the loss of a neutral nitrogen molecule (N₂) to produce the diethylamino cation at m/z 72. This is a common fragmentation pathway for compounds containing the azo functional group. The fragmentation of the m/z 72 ion would yield smaller fragments corresponding to the loss of ethylene (B1197577) (C₂H₄) or methyl radicals. These fragmentation patterns help to confirm the connectivity of the atoms within the original molecule.

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Species

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique that detects species with unpaired electrons, such as radicals and radical cations. ethernet.edu.et The radical cation of 2-tetrazene, 1,1,4,4-tetraethyl- can be generated through chemical or electrochemical oxidation.

Although no specific ESR studies on the radical cation of 1,1,4,4-tetraethyl-2-tetrazene have been reported, the expected spectrum can be predicted based on the structure. The unpaired electron would be delocalized across the four nitrogen atoms of the tetrazene core. The hyperfine coupling of the unpaired electron with the nitrogen nuclei (¹⁴N, nuclear spin I = 1) would lead to a complex ESR spectrum.

The spectrum would be expected to show a primary quintet of quintets due to the coupling with the two pairs of equivalent nitrogen atoms. Further splitting would arise from the coupling with the protons of the ethyl groups. The magnitude of the hyperfine coupling constants would provide information about the spin density distribution and the geometry of the radical cation. For instance, a larger coupling constant for the central nitrogen atoms would indicate a higher spin density on these atoms.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. ksu.edu.sayoutube.com

Specific IR and Raman spectra for 2-tetrazene, 1,1,4,4-tetraethyl- are not available. However, the characteristic vibrational frequencies can be estimated based on the functional groups present in the molecule. The key functional groups are the N=N double bond, N-N single bonds, C-N bonds, and C-H bonds of the ethyl groups.

The N=N stretching vibration in azo compounds typically appears in the region of 1400-1500 cm⁻¹ in the Raman spectrum and is often weak in the IR spectrum due to the low polarity of the bond. The N-N single bond stretching vibration is expected in the range of 1000-1200 cm⁻¹. The C-N stretching vibrations of the diethylamino groups would be observed around 1020-1250 cm⁻¹. docbrown.info The C-H stretching vibrations of the ethyl groups will appear in the 2850-3000 cm⁻¹ region. jconsortium.comdicp.ac.cn

Table 2: Estimated Vibrational Frequencies for 2-Tetrazene, 1,1,4,4-tetraethyl-

| Vibrational Mode | Estimated Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| C-H stretch (asymmetric) | 2950-3000 | Medium-Strong | Medium-Strong |

| C-H stretch (symmetric) | 2850-2950 | Medium-Strong | Medium-Strong |

| N=N stretch | 1400-1500 | Weak | Strong |

| C-H bend | 1370-1470 | Medium | Medium |

| C-N stretch | 1020-1250 | Medium-Strong | Medium |

| N-N stretch | 1000-1200 | Medium | Medium |

These estimated frequencies provide a basis for the identification and characterization of 2-tetrazene, 1,1,4,4-tetraethyl- using vibrational spectroscopy.

Computational and Theoretical Investigations

Reaction Mechanism Elucidation

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction pathways and the structures of transient species.

A transition state (TS) is a specific configuration along a reaction coordinate that represents the highest energy point on the pathway from reactants to products. It is a first-order saddle point on the potential energy surface, meaning it is a maximum in the direction of the reaction and a minimum in all other directions.

The identification and characterization of transition states are essential for understanding reaction kinetics, as the energy of the TS determines the activation energy of the reaction. researchgate.net For 1,1,4,4-tetraethyl-2-tetrazene, a key reaction pathway of interest is its thermal decomposition. The thermal decomposition of related energetic materials like tetrazene is known to be a complex process. dtic.mil Computational studies can locate the transition states for the initial bond-breaking steps, which would likely involve the homolytic cleavage of the weaker N-N single bonds to form radical intermediates. Frequency calculations are performed on the optimized TS geometry to confirm its nature; a genuine transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov

An Intrinsic Reaction Coordinate (IRC) calculation is a method used to trace the minimum energy path on the potential energy surface, connecting a transition state to its corresponding reactants and products. nih.gov Performing an IRC analysis is a crucial step after locating a transition state to ensure that the identified TS indeed connects the desired molecular configurations. nih.gov

For the decomposition of 1,1,4,4-tetraethyl-2-tetrazene, an IRC calculation starting from the transition state for N-N bond cleavage would follow the reaction pathway downhill. One direction would lead back to the intact 1,1,4,4-tetraethyl-2-tetrazene molecule (the reactant), and the other direction would lead to the resulting radical fragments (the products). This analysis provides a clear and detailed picture of the molecular transformations that occur during the reaction, confirming the proposed mechanism. Such calculations have been successfully used to verify the reaction pathways in various tetrazine reactions, including cycloadditions and decompositions. nih.govnih.gov

Table 2: List of Mentioned Compounds

| Compound Name | IUPAC Name | Molecular Formula |

|---|---|---|

| 2-Tetrazene, 1,1,4,4-tetraethyl- | 1,1,4,4-Tetraethyl-2-tetrazene | C₈H₂₀N₄ |

| TMTZ | 1,1,4,4-Tetramethyl-2-tetrazene | C₄H₁₂N₄ |

| Hydrazine (B178648) | Hydrazine | N₂H₄ |

Thermodynamic and Kinetic Modeling

Computational chemistry provides a powerful lens for understanding the stability and reactivity of molecules like 1,1,4,4-tetraethyl-2-tetrazene. Through thermodynamic and kinetic modeling, researchers can predict key parameters that govern the compound's behavior, offering insights that complement experimental findings.

The heat of formation (ΔHf) is a fundamental thermodynamic property that indicates the relative stability of a compound. For nitrogen-rich molecules such as 1,1,4,4-tetraethyl-2-tetrazene, this value is of particular interest, as a higher positive heat of formation often correlates with higher energy content.

Theoretical methods, particularly density functional theory (DFT) and more advanced ab initio calculations, are commonly employed to estimate the gas-phase heats of formation of energetic materials. These calculations typically involve optimizing the molecular geometry and then computing the total electronic energy. Isodesmic reactions, which conserve the number and types of chemical bonds, are often used to reduce systematic errors in the calculations and improve the accuracy of the predicted heats of formation.

While specific computational studies on the heat of formation of 1,1,4,4-tetraethyl-2-tetrazene are not extensively reported in the literature, calculations for related tetrazene and other nitrogen-containing energetic compounds have been performed. For instance, theoretical studies on various substituted tetrazines have shown that the heat of formation is significantly influenced by the nature of the substituent groups. These studies provide a framework for estimating the thermodynamic properties of 1,1,4,4-tetraethyl-2-tetrazene. The reaction enthalpies for its formation or decomposition can also be derived from the calculated heats of formation of the reactants and products.

Table 1: Representative Theoretical Methods for Calculating Heats of Formation

| Method | Description | Typical Application |

|---|---|---|

| Density Functional Theory (DFT) | A quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is often used with various functionals (e.g., B3LYP, M06-2X). | Widely used for calculating geometries and energies of medium to large-sized molecules due to its balance of accuracy and computational cost. |

| Gaussian-n (Gn) Theories | A series of composite ab initio methods (e.g., G3, G4) that aim for high accuracy by combining results from several calculations at different levels of theory and basis sets. | Used for obtaining highly accurate thermodynamic data for smaller molecules. |

| Complete Basis Set (CBS) Methods | A family of composite ab initio methods (e.g., CBS-QB3, CBS-APNO) that extrapolate to the complete basis set limit to achieve high accuracy. | Applied for precise calculation of thermochemical properties, including heats of formation. |

Kinetic modeling is crucial for understanding the thermal stability and decomposition pathways of energetic materials. For 1,1,4,4-tetraethyl-2-tetrazene, theoretical calculations can predict the activation energies (Ea) and pre-exponential factors (A) for its decomposition reactions. These parameters are essential for determining the reaction rates and, consequently, the compound's shelf life and sensitivity to thermal stimuli.

Studies on the decomposition kinetics of tetraalkyl-2-tetrazene homologs have indicated that the stability is influenced by the nature of the alkyl substituents. The decomposition often proceeds through the initial cleavage of the N-N single bonds in the tetrazene chain. Computational models can elucidate the transition state structures and the energy barriers associated with these bond-breaking events.

For example, theoretical investigations into the thermal decomposition of related hydrazine derivatives have shown that the initial N-N bond scission is a key step. The calculated activation barriers from these studies can provide an estimate for the stability of the tetrazene core in 1,1,4,4-tetraethyl-2-tetrazene. Furthermore, kinetic modeling can explore various competing decomposition pathways, helping to identify the most likely products under different conditions.

Table 2: Factors Influencing Predicted Kinetic Parameters of Tetraalkyl-2-tetrazene Decomposition

| Factor | Influence on Kinetic Parameters |

|---|---|

| Alkyl Substituent Size | Steric hindrance between the ethyl groups can influence the N-N-N bond angles and the rotational barriers, potentially lowering the activation energy for decomposition compared to smaller alkyl groups. |

| Electronic Effects of Substituents | The electron-donating nature of the ethyl groups can affect the electron density along the tetrazene backbone, influencing the strength of the N-N bonds and thus the kinetic stability. |

| Solvent Environment | In solution-phase simulations, explicit or implicit solvent models can alter the predicted decomposition pathways and rates due to stabilization of transition states or intermediates. |

| Computational Method | The choice of theoretical method and basis set can significantly impact the calculated activation energies and reaction rates. High-level methods are generally required for accurate predictions. |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment.

The 1,1,4,4-tetraethyl-2-tetrazene molecule possesses considerable conformational flexibility due to the rotation around the N-N single bonds and the bonds connecting the ethyl groups to the nitrogen atoms. Conformational analysis aims to identify the stable conformers and the energy barriers for interconversion between them.

The behavior of 1,1,4,4-tetraethyl-2-tetrazene in a condensed phase, such as in a solvent or as part of a composite material, is governed by intermolecular interactions. MD simulations can model these interactions explicitly, providing a molecular-level understanding of solvation and its effects on the compound's properties.

In a solution-phase simulation, a single molecule or a collection of 1,1,4,4-tetraethyl-2-tetrazene molecules is placed in a box of solvent molecules. The trajectories of all atoms are then calculated over time by solving Newton's equations of motion. These simulations can reveal details about the local solvent structure around the solute molecule, the formation of hydrogen bonds (if applicable with the solvent), and the dynamics of the solvent shell.

While detailed MD simulation studies specifically targeting 1,1,4,4-tetraethyl-2-tetrazene in solution are not widely published, such investigations would be valuable for understanding its solubility, reactivity in different media, and its compatibility with other components in energetic formulations. The insights gained from such simulations would be critical for designing and developing new materials incorporating this compound.

Advanced Applications in Chemical Synthesis and Materials Science

Utilization as Building Blocks for Nitrogen-Rich Organic Compounds

The high nitrogen content of the tetrazene core makes 2-Tetrazene, 1,1,4,4-tetraethyl- a prospective building block for the synthesis of more complex, nitrogen-rich organic compounds. Molecules rich in nitrogen are foundational to the field of high-energy-density materials (HEDMs), as the formation of highly stable dinitrogen gas (N₂) upon decomposition releases significant amounts of energy.

Research into tetrazene compounds, such as 2-Tetrazene, 1,1,4,4-tetraethyl-, explores their potential for developing novel materials, including propellants and explosives. ontosight.ai The general strategy involves using the tetrazene moiety as a scaffold, to which other energetic groups or functional components can be attached. While specific, large-scale applications of the tetraethyl derivative are not extensively documented, the fundamental chemistry of the tetrazene group supports its role as a foundational unit in the design of next-generation energetic materials. The synthesis of polymers containing a related 1,2,4,5-tetrazine (B1199680) ring has been demonstrated as a pathway to new energetic materials, highlighting the utility of the core nitrogen-rich structure. nih.gov

Role as Precursors in Advanced Organic Synthesis Methodologies

In organic synthesis, 2-Tetrazene, 1,1,4,4-tetraethyl- can serve as a precursor or be a product of specific reaction pathways. Its own synthesis is typically achieved through the oxidation of 1,1-diethylhydrazine (B1346890). ontosight.ai

Interestingly, the formation of 2-Tetrazene, 1,1,4,4-tetraethyl- has been observed as a product in the fragmentation of more complex molecules under specific reaction conditions. For instance, studies have reported its generation during the reaction of certain (Z)-1-alkyl-2-phthalimido-diazene-1-oxide derivatives with diethylamine. researchgate.netresearchgate.netresearchgate.net In these cases, nucleophilic attack leads to the breakdown of the parent molecule, yielding several products, including the stable 1,1,4,4-tetraethyl-2-tetrazene. researchgate.netresearchgate.netresearchgate.net This indicates its stability and suggests its potential as a synthon, a synthetic building block whose reactivity can be harnessed in further chemical transformations.

Development in Propellant Chemistry and Energetic Formulations

The development of advanced propellants and energetic formulations is a primary driver for research into nitrogen-rich compounds. The energy released during the decomposition of tetrazenes makes them attractive candidates for these applications.

Investigation of 2-Tetrazene, 1,1,4,4-tetraethyl- in Advanced Propellant Systems

Tetrazene compounds are investigated for their potential use in propellants due to their thermal and chemical properties. ontosight.ai While detailed performance data for 2-Tetrazene, 1,1,4,4-tetraethyl- in advanced propellant systems is limited in publicly available literature, research on analogous compounds provides valuable insight. For example, its close structural analog, (E)‐1,1,4,4‐tetramethyl‐2‐tetrazene (TMTZ), has been studied as a potential, less toxic alternative to traditional hydrazine-based rocket fuels. The thermal behavior of tetrazene derivatives is a critical factor in their suitability as propellants, governing their stability, ignition characteristics, and energy release rate. The thermal decomposition of the parent compound, tetrazene, is known to be a complex, multi-stage exothermic process. rsc.org

Synthesis of High-Energy-Density Material Derivatives

A key strategy in the field of energetic materials is the synthesis of new derivatives from a core energetic molecule to optimize properties like performance, stability, and sensitivity. The 2-tetrazene structure serves as a potential platform for such derivatization. While the inverse electron demand hetero-Diels–Alder reaction is a common tool in tetrazine chemistry, it is not always suitable for creating energetic materials because it can result in the loss of N₂, which reduces the molecule's inherent energy. nih.gov Therefore, alternative synthetic pathways that preserve the nitrogen content are sought. Research has demonstrated the synthesis of energetic polymers by incorporating 1,2,4,5-tetrazine into a polymer backbone using [3+2] cycloaddition (click chemistry), a method that avoids the loss of nitrogen. nih.govrsc.org Similar innovative approaches could theoretically be applied to derivatives of 2-tetrazene to create novel HEDMs.

Application in Bioorthogonal Chemistry

Bioorthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biological processes. wikipedia.org This field heavily relies on "click chemistry," a set of reactions known for their high specificity, efficiency, and biocompatibility. wikipedia.org

A prominent class of compounds used in this area is the 1,2,4,5-tetrazines. frontiersin.orgnih.gov These cyclic molecules are exceptionally reactive toward strained dienophiles, such as trans-cyclooctenes, in a reaction known as the inverse-electron-demand Diels-Alder (iEDDA) reaction. wikipedia.orgnih.gov This specific reactivity makes them ideal for labeling and tracking biomolecules in real-time within a cellular environment. frontiersin.orgillinois.edu

The application of 2-Tetrazene, 1,1,4,4-tetraethyl- in this context is not supported by current research. Its linear N-N=N-N chain structure is fundamentally different from the aromatic C₂N₄ ring of 1,2,4,5-tetrazines and does not possess the correct electronic properties to act as the diene in the characteristic iEDDA reaction.

Integration into Click Chemistry Reactions

The most rapid and widely used bioorthogonal click reactions involving tetrazines are the iEDDA ligations. nih.gov The reaction's utility stems from the electron-poor nature of the 1,2,4,5-tetrazine ring reacting swiftly and irreversibly with an electron-rich or strained dienophile, often with the subsequent release of dinitrogen gas. illinois.edu This forms a stable conjugate, effectively "clicking" a probe onto a target biomolecule.

There is no evidence in the scientific literature to suggest that 2-Tetrazene, 1,1,4,4-tetraethyl- or other 2-tetrazenes participate in this type of click chemistry. This application is highly specific to the 1,2,4,5-tetrazine isomer and its derivatives. rsc.org

Data Tables

Table 1: Physicochemical Properties of 2-Tetrazene, 1,1,4,4-tetraethyl-

| Property | Value |

| CAS Number | 13304-29-5 |

| Molecular Formula | C₈H₂₀N₄ |

| Molecular Weight | 172.274 g/mol chemsynthesis.com |

| Physical State | Solid at room temperature ontosight.ai |

| Melting Point | Not Available chemsynthesis.com |

| Boiling Point | Not Available chemsynthesis.com |

| Density | Not Available chemsynthesis.com |

Design of Novel Chemical Probes and Tags

Extensive research into the applications of tetrazine and its derivatives has revealed their significant potential in the field of bioconjugation and chemical biology. These compounds are frequently utilized in bioorthogonal chemistry, particularly for the development of chemical probes and for labeling biomolecules. Their utility stems from their ability to undergo rapid and specific reactions, such as the inverse-electron-demand Diels-Alder reaction with strained alkenes, which allows for the precise tagging of molecules in complex biological systems.

The core structure of tetrazine is often functionalized with various reactive groups to enable its use as a probe. These modifications are crucial for attaching the tetrazine to reporter molecules (like fluorophores) or to moieties that can specifically interact with biological targets. The ethyl groups in 2-Tetrazene, 1,1,4,4-tetraethyl- are generally not conducive to the typical conjugation chemistries used for creating such probes.

In contrast, other tetrazine derivatives, which incorporate moieties such as carboxylic acids, N-hydroxysuccinimidyl esters, or alkynes, are commonly synthesized and used for these purposes. These functional groups facilitate the covalent attachment of the tetrazine to other molecules of interest, a critical step in the design of a chemical probe or tag.

While 2-Tetrazene, 1,1,4,4-tetraethyl- may be formed as a byproduct in certain chemical reactions, its direct application as a building block for chemical probes and tags has not been documented. The research in this area is dynamic, and future studies may explore the potential of this specific compound; however, at present, the focus remains on other more readily functionalizable tetrazine derivatives.

Q & A

Q. What are the standard synthetic routes for 2-Tetrazene, 1,1,4,4-tetraethyl-?

The synthesis of tetraethyl-substituted tetrazene derivatives typically involves alkylation of parent tetrazene compounds with ethyl halides or nucleophilic substitution reactions. For example, analogous tetrabenzyltetrazene derivatives are synthesized via copper-mediated cascade dehydrogenation of diphenylmethane derivatives under controlled conditions (e.g., nitrogen atmosphere, refluxing toluene) . Key steps include purification via column chromatography and characterization via mass spectrometry (as seen in analogous tetrazene derivatives in Fig. 4c of ).

Q. How can the molecular stability of 2-Tetrazene, 1,1,4,4-tetraethyl- be assessed experimentally?

Stability studies should focus on thermal and photolytic degradation. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are recommended to evaluate decomposition temperatures and polymorphic transitions, as demonstrated in studies of structurally similar compounds like 1,1,4,4-tetraphenyl-1,3-butadiene . Hydrogen bond acceptor count (4) and rotatable bonds (10) from physicochemical data ( ) suggest sensitivity to conformational changes, necessitating low-temperature crystallography or dynamic NMR to monitor stability .

Q. What spectroscopic techniques are optimal for characterizing this compound?

Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are critical. High-resolution MS (e.g., ESI-TOF) can confirm molecular weight (exact mass: 420.23164 g/mol), while <sup>1</sup>H/<sup>13</sup>C NMR can resolve ethyl group environments. For advanced structural elucidation, X-ray crystallography is advised, as applied to low-temperature polymorphs of related tetramethyl compounds .

Advanced Research Questions

Q. How do thermodynamic and kinetic factors influence the polymorphic landscape of 2-Tetrazene, 1,1,4,4-tetraethyl-?

Polymorphism in tetraethyltetrazene may arise from variations in ethyl group packing. Thermodynamic stability can be assessed via solvent-mediated phase transformations, while kinetic factors are probed using rapid crystallization (e.g., antisolvent vapor diffusion). Reference the methodology in , where polymorphs of 1,1,4,4-tetraphenyl-1,3-butadiene were analyzed using single-crystal XRD and Hirshfeld surface analysis to map intermolecular interactions.

Q. What computational methods validate the conformational dynamics of this compound?

Density functional theory (DFT) can model rotational barriers of ethyl groups and predict stable conformers. Molecular dynamics simulations may explain solvent-dependent aggregation behavior, leveraging topological polar surface area (31.2 Ų) and logP (7.5) data ( ). For validation, compare computed spectra with experimental <sup>19</sup>F NMR or Raman data, as done for fluorine-labeled cyclic compounds in .

Q. How can researchers resolve contradictions in reported reactivity data for tetraethyltetrazene derivatives?

Discrepancies in reactivity (e.g., unexpected byproducts) may stem from trace impurities or solvent effects. Systematic studies should include:

- Replication under inert atmospheres (argon/glovebox) to exclude oxidation.

- Kinetic profiling via in situ FTIR or UV-Vis to track intermediate formation.

- Cross-validation using isotopic labeling (e.g., <sup>15</sup>N-tetrazene) to trace reaction pathways, similar to protocols in ’s historical toxicity studies.

Methodological Challenges

Q. What experimental design considerations are critical for studying tetraethyltetrazene’s solid-state luminescence?

Solid-state emission properties depend on molecular packing. To minimize quenching:

- Use slow evaporation crystallization with aprotic solvents (e.g., dichloromethane) to enhance π-stacking.

- Compare emission spectra of polymorphs (if isolable) using time-resolved photoluminescence, as applied to luminescent 1,1,4,4-tetraphenylbutadiene in .

Q. How can researchers mitigate synthetic challenges in scaling up tetraethyltetrazene?

Lab-scale synthesis often faces low yields due to competing side reactions (e.g., over-alkylation). Strategies include:

- Optimizing stoichiometry of ethylating agents (e.g., ethyl iodide) relative to tetrazene precursors.

- Employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency, inspired by copper-mediated dehydrogenation methods in .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.